molecular formula C4H9FO2S B2777776 Isobutylsulfonyl fluoride CAS No. 659-90-5

Isobutylsulfonyl fluoride

Cat. No. B2777776
CAS RN: 659-90-5
M. Wt: 140.17
InChI Key: FQGRTWKPZRVHRY-UHFFFAOYSA-N
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Description

Isobutylsulfonyl fluoride is a chemical compound with the molecular formula C4H9FO2S . It is used in various applications due to its unique properties.


Synthesis Analysis

The synthesis of sulfonyl fluorides, including Isobutylsulfonyl fluoride, has been a topic of interest in recent research. One method involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride . Another approach involves a deoxyfluorination of sulfonic acids using Xtalfluor-E®, a bench-stable solid .


Chemical Reactions Analysis

Sulfonyl fluorides, including Isobutylsulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Scientific Research Applications

Future Directions

Sulfonyl fluorides, including Isobutylsulfonyl fluoride, have been widely adopted as a novel set of click reagents since their introduction by Sharpless in 2014 . The future of sulfonyl fluorides lies in further exploring their synthesis, applications, and mechanisms of action .

Mechanism of Action

Target of Action

Isobutylsulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Mode of Action

Sulfonyl fluorides are known to act as electrophilic warheads, reacting with nucleophilic sites in biological targets . This interaction can lead to changes in the target’s function, potentially influencing biological processes.

Biochemical Pathways

Fluoride is known to inhibit glycolysis at the cellular level . Additionally, research has shown that fluoride can affect various signaling pathways, including Wnt/β-catenin, Notch, PI3K/Akt/mTOR, Hedgehog, parathyroid hormone, and insulin signaling pathways .

Pharmacokinetics

It is known that the presence of a fluorine atom can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . This is due to fluorine’s high electronegativity and small atomic size.

Result of Action

Sulfonyl fluorides are known to be resistant to hydrolysis and oxidation, which may contribute to their stability and longevity in biological systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isobutylsulfonyl fluoride. For instance, the presence of fluoride in the environment can lead to fluorosis, a disease caused by excessive fluoride intake . Additionally, the presence of fluorinated compounds in various products can contribute to the presence of organofluorine compounds in the environment .

properties

IUPAC Name

2-methylpropane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGRTWKPZRVHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropane-1-sulfonyl fluoride

CAS RN

659-90-5
Record name 659-90-5
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